3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl-
Description
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- is a pyridine derivative with a carboxamide group at the 3-position, a 4-bromophenyl substituent on the amide nitrogen, and a methyl group at the 2-position of the pyridine ring. This structure combines aromatic, electron-withdrawing (bromine), and steric (methyl) features, which influence its physicochemical and biological properties.
Properties
CAS No. |
93287-10-6 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
XALCNLHVJAQQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-bromoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinecarboxamides.
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomerism in Pyridinecarboxamides
- 3-Pyridinecarboxamide vs. 2-Pyridinecarboxamide :
describes N-(4-bromophenyl)pyridine-2-carboxamide, where the carboxamide is at the 2-position. Positional isomerism significantly alters electronic distribution and steric hindrance. For instance, the 3-carboxamide derivative may exhibit reduced conjugation with the pyridine nitrogen compared to the 2-position, affecting hydrogen-bonding capacity and intermolecular interactions in crystal structures .
Halogen Substitution on the Phenyl Ring
- Bromo vs. Fluoro/Chloro/Iodo Derivatives: In N-(4-halophenyl)maleimides, inhibitory potency (e.g., against monoacylglycerol lipase) remains consistent across halogen substituents (IC50 ~4–7 μM), suggesting minimal steric or electronic influence from halogen size in this context . However, bromine’s higher molecular weight and lipophilicity may enhance membrane permeability in other biological systems.
Heterocyclic Core Modifications
- Pyridine vs. For example, N-(4-bromophenyl)naphthalene-2-carboxamide () showed distinct reactivity under microwave synthesis, achieving higher yields in DMF compared to pyridine-based analogs .
- Thieno[2,3-b]pyridine Derivatives: Fused thienopyridine systems () introduce additional sulfur heteroatoms and extended conjugation, which may improve redox activity or target specificity compared to simple pyridines.
Substituent Effects on the Aniline Moiety
- 4-Bromophenyl vs. This contrasts with the unhindered 4-bromophenyl group in the target compound.
Heterocyclic Appendages
- Thiazolidinone Derivatives: Compounds like N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () incorporate a thiazolidinone ring, introducing additional hydrogen-bonding sites (e.g., carbonyl groups) and chirality, which can enhance antimicrobial or anti-inflammatory activity .
Biological Activity
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- (CAS No. 93287-10-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10BrN2O
- Molecular Weight : 276.12 g/mol
- IUPAC Name : N-(4-bromophenyl)-3-pyridinecarboxamide
This structure features a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells by inducing apoptosis. It has been shown to interact with G-quadruplex (G4) structures in DNA, which are implicated in the regulation of oncogenes.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various bacterial strains, although specific data on its efficacy against particular pathogens is limited.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in cancer metabolism and progression, although detailed enzymatic pathways remain to be fully elucidated.
In Vitro Studies
Several studies have investigated the biological activity of 3-Pyridinecarboxamide derivatives:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer models. The IC50 values varied depending on the specific derivative and cell line used.
- Mechanistic Insights : The interaction with G4 DNA structures was highlighted in a study where treatment with the compound led to increased levels of DNA damage markers, suggesting a role in disrupting cancer cell proliferation through DNA-targeting mechanisms.
Case Studies
- Breast Cancer Models : A study involving MCF-7 breast cancer cells showed that treatment with 3-Pyridinecarboxamide derivatives resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation) .
- Microbial Inhibition : Another investigation reported that certain analogs exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
